molecular formula C15H28N4 B13783321 Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- CAS No. 23826-82-6

Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)-

Cat. No.: B13783321
CAS No.: 23826-82-6
M. Wt: 264.41 g/mol
InChI Key: GIBQIAXYYREBFD-UHFFFAOYSA-N
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Description

Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- is a complex organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound features additional functional groups that make it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- typically involves multi-step organic reactions. One common method is the alkylation of pyridine with diethylaminoethyl and dimethylaminoethyl groups. The reaction conditions often require the presence of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals. It may also serve as a building block for more complex organic molecules.

Biology

In biological research, it could be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound might be explored for their potential pharmacological properties, such as acting as neurotransmitter analogs or enzyme inhibitors.

Industry

Industrially, this compound could be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- exerts its effects would depend on its specific application. For instance, as a ligand, it would coordinate with metal ions through its nitrogen atoms, forming stable complexes. In biological systems, it might interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine
  • 2-Aminopyridine
  • N,N-Diethyl-2-(2-pyridyl)ethylamine

Uniqueness

What sets Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- apart from similar compounds is its unique combination of functional groups, which can impart distinct chemical and biological properties. This makes it a versatile compound for various applications.

Properties

CAS No.

23826-82-6

Molecular Formula

C15H28N4

Molecular Weight

264.41 g/mol

IUPAC Name

N'-[2-(diethylamino)ethyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine

InChI

InChI=1S/C15H28N4/c1-5-18(6-2)12-14-19(13-11-17(3)4)15-9-7-8-10-16-15/h7-10H,5-6,11-14H2,1-4H3

InChI Key

GIBQIAXYYREBFD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CCN(C)C)C1=CC=CC=N1

Origin of Product

United States

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